molecular formula C20H24N2O3S B4023597 2-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE

2-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE

Cat. No.: B4023597
M. Wt: 372.5 g/mol
InChI Key: AVTDEUMPEXILTI-UHFFFAOYSA-N
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Description

2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides pyrrolidines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols can be employed to activate the hydroxyl group and form pyrrolidines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The pyrrolidine ring’s sp3-hybridization allows for diverse functionalization, making it a versatile scaffold for further chemical modifications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by using electrophilic or nucleophilic reagents, depending on the desired functional group transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2-one derivatives, while reduction can lead to the formation of pyrrolidine-2,5-diones . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and selectivity.

Scientific Research Applications

2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for developing new drugs with target selectivity and improved pharmacokinetic properties . The compound’s ability to interact with biological targets makes it valuable for studying enzyme inhibition, receptor binding, and other biochemical processes .

In biology, this compound can be used to investigate cellular pathways and molecular mechanisms, providing insights into disease pathology and potential therapeutic interventions. In the industrial sector, it can be employed in the synthesis of advanced materials and specialty chemicals, contributing to the development of innovative products and technologies .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-19(16-8-4-3-5-9-16)20(23)21-17-10-12-18(13-11-17)26(24,25)22-14-6-7-15-22/h3-5,8-13,19H,2,6-7,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTDEUMPEXILTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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